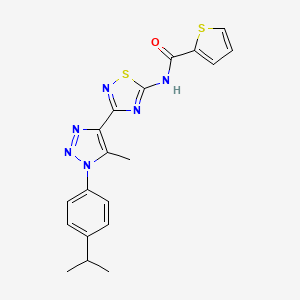
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide is a synthetic compound characterized by its unique and complex structure This compound contains a 1,2,4-thiadiazole ring linked to a thiophene-2-carboxamide moiety, integrated with a 1,2,3-triazole substituted with a 4-isopropylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide typically involves a multi-step reaction. The common synthetic route starts with the formation of the 1,2,4-thiadiazole ring by cyclization reactions involving appropriate hydrazine derivatives and thiosemicarbazides. This step is followed by the introduction of the 1,2,3-triazole ring via the Huisgen azide-alkyne cycloaddition reaction. The synthesis concludes with the amide bond formation linking the thiophene-2-carboxamide.
Industrial Production Methods: Industrial-scale production of this compound would necessitate optimization of reaction conditions to ensure high yields and purity. Key considerations include the choice of catalysts, solvents, and temperature control during the cyclization and coupling reactions. Large-scale synthesis would also benefit from continuous flow methods to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound may undergo oxidation at the thiophene ring, leading to sulfoxide or sulfone derivatives under suitable conditions.
Reduction: Reduction reactions can target the isopropylphenyl group, potentially converting the side chain into various reduced forms.
Substitution: The presence of reactive centers such as the triazole and thiadiazole rings allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents like sulfur chlorides, alkynes, and azides are commonly used in the synthesis and further reactions of this compound. Conditions vary, but typically involve mild temperatures and inert atmospheres to preserve the structural integrity of the molecule.
Major Products: Major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives where specific functional groups replace hydrogen atoms on the rings.
科学研究应用
N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies due to its multifaceted reactivity.
Biology: Investigated for its potential as a bioactive molecule, influencing enzymatic pathways and exhibiting potential antimicrobial properties.
Medicine: Explored as a candidate in drug discovery, particularly in targeting specific proteins or pathways in diseases like cancer.
Industry: Used in developing new materials with desirable properties such as thermal stability and electronic characteristics.
作用机制
The mechanism of action of this compound is complex due to its multifaceted structure. The 1,2,3-triazole ring can interact with specific enzymes or proteins, while the thiadiazole ring may influence redox reactions within biological systems. Together, these interactions enable the compound to affect molecular targets and pathways, potentially inhibiting or enhancing specific biological processes.
相似化合物的比较
Compared to other compounds with similar ring structures, N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide stands out due to its unique combination of structural moieties. Similar compounds might include:
4-Isopropylphenyl derivatives: : Variants with different substituents on the triazole ring.
Thiadiazole derivatives: : Compounds with various functional groups attached to the thiadiazole ring.
Triazole-thiadiazole hybrids: : Similar hybrids with alternative linkages or substitution patterns.
This distinct combination imparts unique reactivity and application potential, making it a valuable compound in both research and industrial contexts.
属性
IUPAC Name |
N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS2/c1-11(2)13-6-8-14(9-7-13)25-12(3)16(22-24-25)17-20-19(28-23-17)21-18(26)15-5-4-10-27-15/h4-11H,1-3H3,(H,20,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHFFOEZIWPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(methylsulfanyl)phenyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2980254.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)ethanone](/img/structure/B2980255.png)
![5-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2980256.png)
![4-butyl-1-((4-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2980258.png)
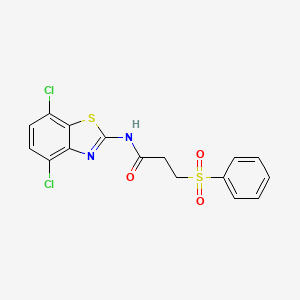

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2980264.png)
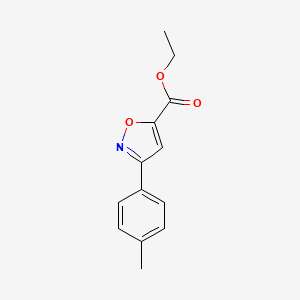
![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)
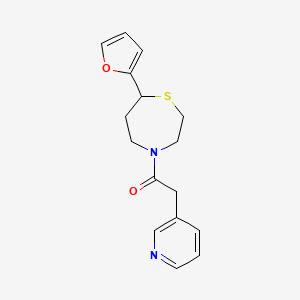
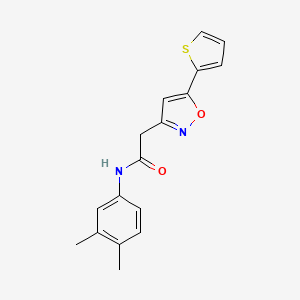
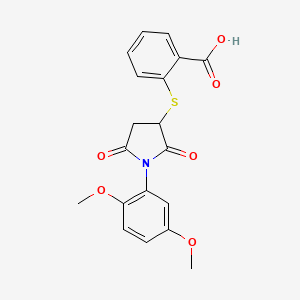
![N-(4-bromophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2980276.png)
